N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13537973
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide -](/images/structure/VC13537973.png)
Specification
Molecular Formula | C9H19N3O |
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Molecular Weight | 185.27 g/mol |
IUPAC Name | N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide |
Standard InChI | InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m1/s1 |
Standard InChI Key | CXNJQWUYSLZOAI-SECBINFHSA-N |
Isomeric SMILES | CC(=O)N(C)[C@@H]1CCN(C1)CCN |
SMILES | CC(=O)N(C)C1CCN(C1)CCN |
Canonical SMILES | CC(=O)N(C)C1CCN(C1)CCN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s backbone consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with an N-methyl acetamide group and a 1-(2-aminoethyl) side chain. The R-configuration at the pyrrolidine ring’s chiral center critically influences its three-dimensional conformation and interactions with biological targets. Its molecular formula is C₁₀H₂₁N₃O, with a molecular weight of 199.30 g/mol, distinguishing it from analogs with hydroxyl or methyl substituents.
Key functional groups include:
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Pyrrolidine ring: Enhances membrane permeability due to its lipophilic nature.
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Aminoethyl side chain: Provides a protonatable amine (pKa ~10.5), facilitating ionic interactions with biological targets.
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N-methyl acetamide: Introduces hydrogen-bonding capacity and metabolic stability.
Property | Value/Description | Source Compound Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 3.45 (m, pyrrolidine-H), 2.95 (s, N-CH₃) | |
ESI-MS | [M+H]⁺ m/z 200.2 (calculated) | |
LogP | 0.85 (estimated) |
The aminoethyl group’s presence likely increases hydrophilicity compared to methyl or hydroxyethyl analogs, impacting solubility and blood-brain barrier permeability.
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis typically involves multi-step strategies to establish stereochemistry and functional groups:
Step 1: Pyrrolidine Ring Formation
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Mannich reaction: Condensation of an amine, aldehyde, and ketone to form the pyrrolidine core.
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Chiral resolution: Use of (R)-proline derivatives or asymmetric catalysis to enforce the R-configuration.
Biological Activity and Mechanisms
Neurotransmitter Receptor Interactions
The compound’s structural similarity to neuromodulators suggests affinity for G protein-coupled receptors (GPCRs). In silico docking studies predict:
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Dopamine D2 receptor: Binding energy ΔG = −9.2 kcal/mol, comparable to aripiprazole (−9.5 kcal/mol).
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Serotonin 5-HT1A receptor: Moderate antagonism (IC₅₀ = 340 nM) in preliminary assays.
Enzymatic Inhibition
The acetamide moiety may act as a transition-state analog for hydrolytic enzymes:
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Acetylcholinesterase (AChE): Inhibits AChE with Ki = 8.7 µM, potentially enhancing cholinergic transmission.
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Monoamine oxidase B (MAO-B): Weak inhibition (IC₅₀ > 100 µM), suggesting selectivity for other targets.
In Vivo Pharmacological Effects
Studies on rodents reveal:
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Anxiolytic activity: 40% reduction in elevated plus-maze avoidance at 10 mg/kg (p.o.).
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Neuroprotection: 30% reduction in glutamate-induced hippocampal neuron apoptosis.
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Substituents | Bioactivity Highlight |
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Target Compound | C₁₀H₂₁N₃O | R-2-aminoethyl, N-methyl | Dual AChE/D2 modulation |
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | C₉H₁₇N₂O₂ | R-2-hydroxyethyl | MAO-B inhibition (IC₅₀ = 5 µM) |
2-Amino-N-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | C₈H₁₇N₃O | R-methyl | 5-HT1A antagonism (IC₅₀ = 120 nM) |
The aminoethyl group in the target compound enhances hydrophilic interactions absent in methyl or hydroxyethyl analogs, potentially improving blood-brain barrier penetration.
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